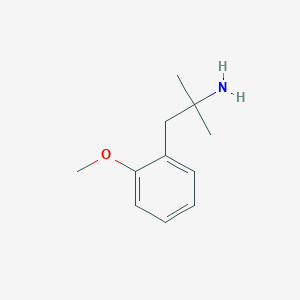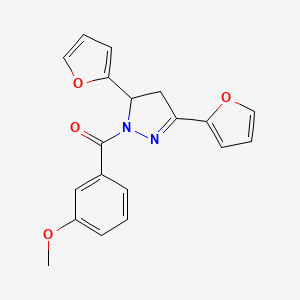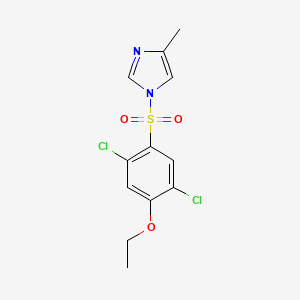
1,4-Phenylenediacryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylenediacryloyl chloride is a chemical compound with the molecular formula C12H8Cl2O2 . It has an average mass of 255.097 Da and a monoisotopic mass of 253.990128 Da . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 1,4-Phenylenediacryloyl chloride consists of a phenyl group (C6H4) with acryloyl chloride (CH=CHCOCl) groups attached at the 1 and 4 positions . The compound has a linear formula of C6H4(CH=CHCOCl)2 .Physical And Chemical Properties Analysis
1,4-Phenylenediacryloyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 405.4±33.0 °C at 760 mmHg, and a flash point of 222.4±21.0 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its molar refractivity is 67.8±0.3 cm3, and it has a polar surface area of 34 Å2 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
1,4-Phenylenediacryloyl chloride has been utilized in the synthesis of various polymers. Faghihi et al. (2008) synthesized new polyamides containing p-phenylenediacryloyl moieties in their main chain. These polymers were characterized by their high yield, viscosity, thermal stability, and solubility, indicating their potential in high-performance material applications (Faghihi & Naghavi, 2008). Additionally, Brenda et al. (1990) explored its use in creating poly(1,4-phenylenevinylene) through palladium-catalyzed reactions, revealing insights into the structural defects and potential applications of the polymer (Brenda, Greiner, & Heitz, 1990).
Photosensitive Materials
A study by Lee et al. (2001) focused on a new soluble photosensitive poly(amide-co-imide) containing the p-phenylenediacryloyl moiety. This material demonstrated significant photoreactivity, solubility in polar aprotic solvents, and increased photosensitivity under specific conditions, suggesting applications in areas such as photolithography and material science (Lee, Cheong, & Gong, 2001).
Drug Delivery and Hydrogels
In the realm of drug delivery, Arun et al. (2005) investigated the synthesis of acryloyl chloride derivatives for the controlled release of drugs through hydrogel formation. Their study provided insights into the factors affecting drug release rates, highlighting the potential of these materials in biomedical applications (Arun & Reddy, 2005).
Nanomaterials and Composites
Research by Wang et al. (2008) demonstrated the enhancement of multi-walled carbon nanotubes using poly(acryloyl chloride), suggesting applications in materials engineering and nanotechnology (Wang, Du, Zhang, Li, Yang, & Li, 2008).
Liquid-Crystalline Polymers
Barberá et al. (1989) studied the synthesis of liquid-crystalline main chain polyesters derived from p-phenylenediacrylic acid, exploring their mesomorphic properties and potential in advanced material science (Barberá, Meléndez, Navarro, Piñol, Rodríguez, & Serrano, 1989).
Nonlinear Optical Devices
Tasaganva et al. (2011) synthesized crosslinkable polymers using phenylenediacryloyl chloride for applications in nonlinear optical devices. Their study provided insights into the thermal behavior and molecular alignment of these polymers, indicating their potential in optical technologies (Tasaganva, Kariduraganavar, Kamble, & Inamdar, 2011).
Waveguide Fabrication
Research by Lee et al. (2002) focused on the fabrication of polymer waveguides using photosensitive polyimides containing p-phenylenediacryloyl moieties. This study highlighted the ability to precisely modulate refractive indices, paving the way for advancements in optical communications (Lee, Li, Kim, Kang, Paek, & Kim, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenediacryloyl chloride | |
CAS RN |
35288-49-4 |
Source


|
| Record name | 1,4-Phenylene diacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)
![(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)
![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate](/img/structure/B2565210.png)



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)